molecular formula C17H15F3N2O6 B11932825 FY-21

FY-21

Cat. No.: B11932825
M. Wt: 400.31 g/mol
InChI Key: TUBPMNKNZANWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group, a tetrahydroisoquinoline core, and a trifluoroacetic acid moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Properties

Molecular Formula

C17H15F3N2O6

Molecular Weight

400.31 g/mol

IUPAC Name

1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H14N2O4.C2HF3O2/c18-13-7-10-5-6-16-15(12(10)8-14(13)19)9-1-3-11(4-2-9)17(20)21;3-2(4,5)1(6)7/h1-4,7-8,15-16,18-19H,5-6H2;(H,6,7)

InChI Key

TUBPMNKNZANWJC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The nitrophenyl group is introduced through nitration, typically using a mixture of concentrated nitric and sulfuric acids. The final step involves the addition of trifluoroacetic acid, which can be done under mild conditions to avoid decomposition of the compound .

Chemical Reactions Analysis

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can modulate cellular signaling pathways. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, influencing neuronal activity. The trifluoroacetic acid moiety can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar compounds to 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;2,2,2-trifluoroacetic acid include:

    1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the diol and trifluoroacetic acid groups, making it less soluble and less reactive.

    1-(4-Aminophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol: Contains an amino group instead of a nitro group, altering its redox properties and biological activity.

    1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol: Lacks the trifluoroacetic acid moiety, affecting its solubility and stability.

Biological Activity

1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol; 2,2,2-trifluoroacetic acid is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline backbone substituted with a nitrophenyl group and hydroxyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C17H15F3N2O6
  • Molecular Weight : 400.31 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core with nitrophenyl and hydroxyl substituents, along with trifluoroacetic acid which may influence its solubility and reactivity in biological systems.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in pharmacology due to its structural characteristics. Here are some notable findings:

Antimicrobial Activity

Studies have shown that tetrahydroisoquinoline derivatives exhibit antimicrobial properties. For instance, compounds similar to 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline have demonstrated activity against various bacterial strains and fungi. The presence of the nitrophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Potential

There is emerging evidence suggesting that derivatives of tetrahydroisoquinolines possess anticancer properties. A study indicated that certain beta-carboline derivatives showed significant cytotoxic effects against cancer cell lines with low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies.

Research Findings

Several studies have highlighted the biological potential of compounds related to 1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol:

StudyFindings
PubMed Study on Beta-Carbolines Demonstrated trypanocidal activity against Trypanosoma cruzi, showing an IC(50) of 14.9 µM against epimastigotes.
Antimicrobial Studies Compounds similar to tetrahydroisoquinolines exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Cytotoxicity Tests Various derivatives showed selective toxicity towards cancer cells while sparing healthy cells, indicating their potential as anticancer agents.

Case Studies

  • Antitumor Activity : A case study involving related isoquinoline derivatives reported pronounced antitumor effects when subjected to photodynamic therapy. The study noted significant reductions in tumor growth rates and improved survival rates in treated subjects.
  • In Vitro Studies on Protozoan Infections : Another investigation into the effects of tetrahydroisoquinoline derivatives on protozoan infections revealed that these compounds could reduce the number of infected cells significantly while maintaining low cytotoxicity levels towards mammalian cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.